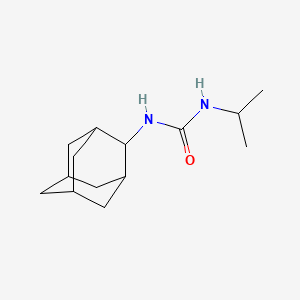

1-(adamantan-2-yl)-3-(propan-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(adamantan-2-yl)-3-(propan-2-yl)urea is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(adamantan-2-yl)-3-(propan-2-yl)urea typically involves the reaction of 2-adamantylamine with isopropyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

2-Adamantylamine+Isopropyl isocyanate→this compound

The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(adamantan-2-yl)-3-(propan-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various alkylating agents or aryl halides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of adamantanone derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted urea derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Another promising application of adamantane derivatives is their potential as selective inhibitors of the enzyme 11-beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a pivotal role in glucocorticoid metabolism, influencing conditions such as metabolic syndrome and obesity. Compounds that inhibit this enzyme can provide therapeutic benefits for managing these conditions .

Structure-Activity Relationship Studies

The unique structure of 1-(adamantan-2-yl)-3-(propan-2-yl)urea allows researchers to conduct structure-activity relationship (SAR) studies effectively. By modifying the functional groups attached to the adamantane core, scientists can explore how these changes affect biological activity, solubility, and pharmacokinetics. This approach is essential for optimizing drug candidates in pharmaceutical research .

Table 2: Summary of SAR Findings on Adamantane Derivatives

| Modification | Effect on Biological Activity | Effect on Solubility |

|---|---|---|

| Substitution at C3 | Increased potency | Decreased solubility |

| Introduction of polar groups | Enhanced solubility | Variable potency |

| Ring modifications | Altered metabolic stability | Improved oral bioavailability |

Pharmacological Studies on Inflammation

In a study focusing on the pharmacological effects of adamantane derivatives, researchers demonstrated that certain compounds significantly reduced inflammatory markers in animal models of acute pancreatitis. The study highlighted the importance of the adamantane scaffold in enhancing the anti-inflammatory properties of urea-based compounds .

Clinical Relevance in Metabolic Disorders

Clinical studies have begun to explore the efficacy of adamantane derivatives in treating metabolic disorders related to cortisol regulation. Initial findings suggest that these compounds can effectively modulate cortisol levels, providing a pathway for developing new treatments for conditions such as obesity and insulin resistance .

Mécanisme D'action

The mechanism of action of 1-(adamantan-2-yl)-3-(propan-2-yl)urea involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Adamantylamine: A precursor in the synthesis of 1-(adamantan-2-yl)-3-(propan-2-yl)urea.

1-(2-Adamantyl)-3-methyl-urea: Similar structure but with a methyl group instead of an isopropyl group.

1-(2-Adamantyl)-3-ethyl-urea: Similar structure but with an ethyl group instead of an isopropyl group.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The adamantyl group provides significant stability and rigidity, making it a valuable scaffold in drug design and materials science.

Activité Biologique

1-(Adamantan-2-yl)-3-(propan-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features an adamantane moiety, which is known for its stability and ability to interact with various biological targets. The urea functional group enhances its solubility and potential for biological activity. The specific arrangement of the adamantane and propan-2-yl groups contributes to its unique pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules, such as proteins and nucleic acids. The adamantane structure may facilitate binding through hydrophobic interactions, while the urea group can participate in hydrogen bonding, modulating the activity of various enzymes and receptors .

Antimicrobial Activity

Research has indicated that derivatives of 1,3-disubstituted ureas, including those with an adamantane core, exhibit antibacterial and antifungal properties. For instance, compounds similar to this compound have shown effectiveness against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) reported in the range of 250 μg/mL .

Anticancer Properties

Several studies have highlighted the anticancer potential of adamantane derivatives. For example, compounds derived from adamantane have been reported to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that certain adamantane-based ureas could inhibit tyrosil-DNA-phosphodiesterase 1 (TDP1), leading to enhanced cytotoxicity against glioma cells at micromolar concentrations .

Case Study 1: Inhibition of Mycobacterium tuberculosis

A study focused on the inhibitory effects of this compound analogs against Mycobacterium tuberculosis epoxide hydrolase B. The results indicated that these compounds exhibited significant inhibitory activity, suggesting their potential as leads for developing new anti-tuberculosis agents .

Case Study 2: Anti-inflammatory Effects

Another investigation explored the anti-inflammatory properties of adamantane derivatives. It was found that these compounds could reduce inflammation in vivo models, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory pathways .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2-adamantyl)-3-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O/c1-8(2)15-14(17)16-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,3-7H2,1-2H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIQWMPLVKXVKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)NC1C2CC3CC(C2)CC1C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.